

Application Notes & Protocols: Measuring Mitochondrial Permeability Transition Pore (mPTP) Opening In Vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

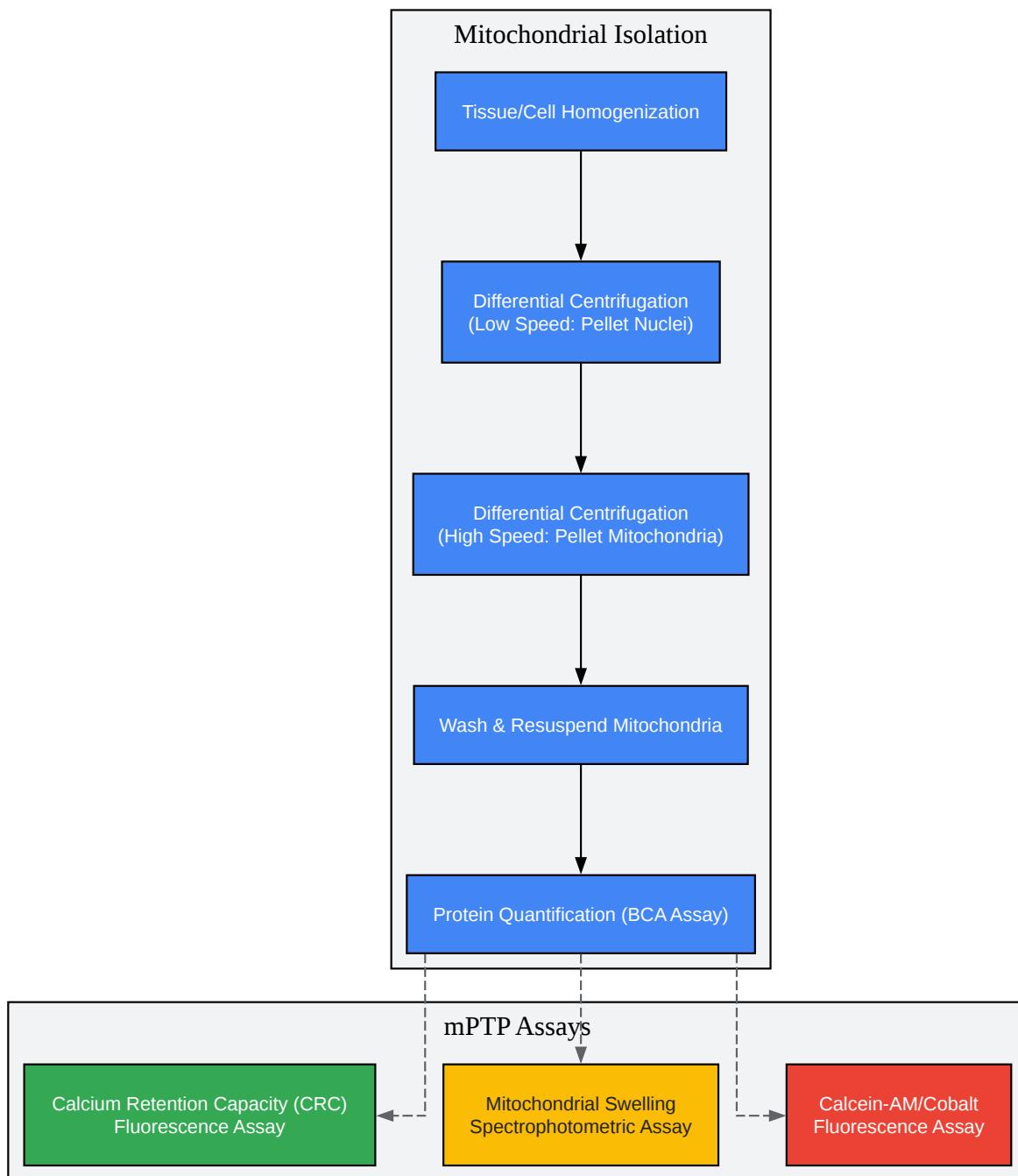
Compound Name: *8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione*

Cat. No.: B1266537

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

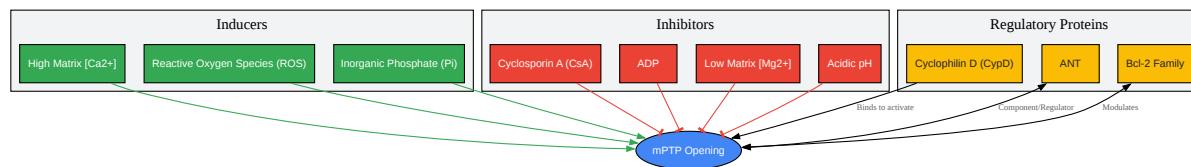
Introduction: The mitochondrial permeability transition pore (mPTP) is a multi-protein complex that forms in the inner mitochondrial membrane under pathological conditions like stroke and ischemia-reperfusion injury.^[1] Its prolonged opening disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, rupture of the outer membrane, and ultimately, cell death.^{[1][2]} Therefore, the mPTP is a critical target in drug development for various diseases. This document provides detailed protocols for the most common in vitro assays used to measure mPTP opening.


I. Core Concepts and Experimental Overview

The in vitro measurement of mPTP opening typically relies on isolated mitochondria. The general workflow involves tissue or cell homogenization, followed by differential centrifugation to obtain a purified mitochondrial fraction.^{[3][4]} Once isolated, these mitochondria can be subjected to various assays that measure events downstream of mPTP opening.

The primary trigger for mPTP opening in vitro is an overload of calcium (Ca²⁺), often in the presence of an inorganic phosphate (Pi) sensitizer.^[5] The pore's opening is inhibited by cyclosporin A (CsA), which acts on the regulatory component cyclophilin D (CypD).^{[6][7]}

Experimental Workflow


The following diagram illustrates the general workflow for isolating mitochondria and subsequently analyzing mPTP opening using the assays detailed in this document.

[Click to download full resolution via product page](#)

Caption: General workflow for mitochondrial isolation and mPTP analysis.

Key Regulators of mPTP

Understanding the key regulators of the mPTP is crucial for designing experiments and interpreting results. The pore's opening is a complex, regulated process.

[Click to download full resolution via product page](#)

Caption: Key inducers, inhibitors, and regulators of the mPTP.

II. Experimental Protocols

Protocol 1: Calcium Retention Capacity (CRC) Assay

This is one of the most widely used methods to assess mPTP opening.^[2] It measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens.^[4] The opening of the pore leads to a massive release of accumulated Ca²⁺ back into the medium.^[8]

Principle: Isolated mitochondria are suspended in a buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Calcium Green 5N). Pulses of CaCl₂ are added, and the mitochondria take up the Ca²⁺, causing a decrease in the extra-mitochondrial Ca²⁺ concentration and thus a decrease in fluorescence. When the mPTP opens, Ca²⁺ is released, causing a sharp and sustained increase in fluorescence.^{[8][9]}

Reagents & Materials:

- Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.^[4]

- Assay Buffer (KCl Media): 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 5 mM glutamate, 5 mM malate, 1 mM MgCl₂, and 2 µM rotenone, pH 7.4.[9][10]
- Calcium Green 5N or similar Ca²⁺ indicator (final concentration ~0.5-1 µM).[9][11]
- CaCl₂ stock solution (e.g., 20 mM).[9]
- Isolated mitochondria (0.4-1.0 mg/mL).[3][9]
- Multi-well plate (e.g., 6-well or 96-well) compatible with a fluorescence plate reader.[8][9]
- Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen dye (e.g., 506/531 nm for Calcium Green 5N).[9]

Procedure:

- Prepare the assay buffer and add the Ca²⁺-binding fluorescent dye to a final concentration of 0.5 µM.[9][11]
- Add 1 mL of the isolated mitochondrial suspension (0.4 mg/mL) to each well of a 6-well plate. [9]
- Incubate the plate at room temperature for 1 minute, protected from light.[9]
- Place the plate in the fluorescence spectrometer and begin recording the baseline fluorescence.
- Add aliquots of the CaCl₂ solution (e.g., 4 µL of 20 mM CaCl₂) at regular intervals (e.g., every 2 minutes).[9] This introduces a known amount of Ca²⁺ (e.g., 200 nmol Ca²⁺/mg mitochondrial protein) with each pulse.[9]
- Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed, which indicates mPTP opening and Ca²⁺ release.[9]
- The total amount of Ca²⁺ added before this massive release is the Calcium Retention Capacity.[9]

Protocol 2: Mitochondrial Swelling Assay

This classic assay directly measures one of the key morphological consequences of mPTP opening: mitochondrial swelling.

Principle: The opening of the mPTP allows water and solutes to enter the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the light scattering of the mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm.[12][13]

Reagents & Materials:

- Assay Buffer: Same as for the CRC assay, but without the fluorescent dye.[3]
- CaCl₂ stock solution (e.g., 20 mM).[12]
- Isolated mitochondria (0.5-1.0 mg/mL).[3]
- Spectrophotometer or plate reader capable of measuring absorbance at 540 nm.[3][12]
- Cuvettes or a 96-well plate.

Procedure:

- Set the spectrophotometer or plate reader to 540 nm.[12]
- Add the assay buffer and respiratory substrates (glutamate and malate) to a cuvette or well. [3]
- Add the isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.[3]
- Record a stable baseline absorbance for a few minutes.[3]
- Initiate mPTP opening by adding a single, high concentration of CaCl₂ (e.g., a final concentration of 200 μM to 500 nmol/mg protein).[3][10]
- Immediately begin recording the decrease in absorbance at 540 nm at regular intervals (e.g., every 3-30 seconds) for 10-20 minutes.[3][12]
- A decrease in absorbance indicates mitochondrial swelling.[3]

Protocol 3: Calcein-AM/Cobalt Chloride Assay

This assay provides a more direct assessment of inner mitochondrial membrane permeability in living cells or isolated mitochondria.[14][15]

Principle: Cells or mitochondria are loaded with Calcein-AM, a membrane-permeable dye. Inside, esterases cleave it to the membrane-impermeable Calcein, which fluoresces brightly green.[14][16] Cobalt chloride (CoCl₂) is then added to the external buffer. CoCl₂ is a quencher of Calcein fluorescence but cannot cross an intact inner mitochondrial membrane.[15] If the mPTP is closed, the mitochondrial fluorescence remains high while the cytosolic fluorescence is quenched.[16] Upon mPTP opening, CoCl₂ enters the mitochondrial matrix and quenches the Calcein fluorescence, leading to a decrease in the mitochondrial signal.[16][17]

Reagents & Materials:

- Calcein-AM (stock solution in DMSO).[14]
- Cobalt Chloride (CoCl₂) solution.[14]
- Assay Buffer (e.g., HBSS with calcium and magnesium).[18]
- Ionomycin (as a positive control to induce Ca²⁺ influx and mPTP opening).[14]
- Fluorescence microscope or flow cytometer with filters for FITC (for Calcein).[18]

Procedure (for adherent cells):

- Culture cells on a suitable plate or chamber slide for microscopy.
- Prepare a Calcein AM staining solution (e.g., 1 μM Calcein AM in assay buffer).[14]
- Incubate cells with the Calcein AM solution for 15-30 minutes at 37°C.
- Prepare a fluorescence quenching solution containing CoCl₂ (e.g., 1 mM) in the assay buffer.[16]
- Wash the cells and add the quenching solution. The fluorescence in the cytoplasm should be quenched, leaving the mitochondria fluorescent.

- Acquire baseline images of mitochondrial fluorescence.
- Add the stimulus of interest (e.g., a Ca²⁺ ionophore like ionomycin) to induce mPTP opening.[\[16\]](#)
- Monitor the decrease in mitochondrial fluorescence over time. A loss of fluorescence indicates mPTP opening.[\[15\]](#)[\[17\]](#)

III. Data Presentation and Comparison

The choice of assay depends on the specific research question, available equipment, and whether the experiment is performed on isolated mitochondria or intact cells.

Assay	Principle	Measurement	Typical Inducer	Key Advantages	Key Disadvantages
Calcium Retention Capacity (CRC)	Ca ²⁺ uptake and release	Fluorescence increase	Ca ²⁺ pulses	Quantitative measure of pore sensitivity; high-throughput potential. [8]	Indirect; requires a dedicated fluorescence plate reader.
Mitochondrial Swelling	Osmotic water influx	Absorbance decrease at 540 nm	High [Ca ²⁺] bolus	Direct measure of a key morphological change; simple and widely used. [11] [12]	Less sensitive than CRC; can be affected by factors other than mPTP.
Calcein-AM / Cobalt	Quenching of matrix-localized dye	Fluorescence decrease	Ca ²⁺ ionophores, toxins	Direct measure of inner membrane permeability; applicable to intact cells. [14] [15]	Loading and quenching steps can be variable; requires imaging or flow cytometry.

IV. Troubleshooting and Considerations

- **Mitochondrial Quality:** The health of the isolated mitochondria is paramount. Always keep samples on ice and use freshly prepared buffers.[\[3\]](#) Poor quality mitochondria may exhibit premature mPTP opening.
- **Buffer Composition:** The presence of respiratory substrates (like glutamate and malate) is necessary to energize the mitochondria and enable Ca²⁺ uptake.[\[3\]](#) EGTA is included in

isolation buffers to chelate Ca²⁺ but should be at a low concentration in the final assay buffer.[4]

- Controls: Always include a positive control (e.g., a high concentration of Ca²⁺) and a negative control (inhibitor like Cyclosporin A) to validate that the observed effect is indeed due to mPTP opening.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 2. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Ca²⁺ and Regulation of the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 10. Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay [jove.com]
- 11. Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay [jove.com]

- 13. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO₂ and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fn-test.com [fn-test.com]
- 15. sm.unife.it [sm.unife.it]
- 16. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Measuring Mitochondrial Permeability Transition Pore (mPTP) Opening In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266537#measuring-mitochondrial-permeability-transition-pore-opening-in-vitro>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com